N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Lipophilicity Drug-likeness SAR analysis

Source the definitive 3,4-dimethylphenyl thieno[3,4-c]pyrazole probe (CAS 681268-93-9). Its unique substitution pattern drives distinct target engagement (XLogP3-AA 3.6) compared to m-tolyl or 2,3-dimethyl analogs. Essential for reproducible SAR, serving as a lipophilicity probe in PAMPA/Caco-2 studies and a stability reference standard with its hydrolysis-resistant pivalamide group. Avoid experimental variability; secure this specific scaffold for valid cross-laboratory comparisons.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 681268-93-9
Cat. No. B2712933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
CAS681268-93-9
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C
InChIInChI=1S/C18H23N3OS/c1-11-6-7-13(8-12(11)2)21-16(19-17(22)18(3,4)5)14-9-23-10-15(14)20-21/h6-8H,9-10H2,1-5H3,(H,19,22)
InChIKeyZLYGQOCQYFRALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CAS 681268-93-9): Chemical Class and Procurement Baseline


The compound N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CAS 681268-93-9) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a fused heterocyclic system combining a thiophene and a pyrazole ring [1]. It is characterized by a 3,4-dimethylphenyl substituent at the N2 position and a pivalamide group at the C3 position. Its molecular formula is C18H23N3OS, with a molecular weight of 329.5 g/mol and a computed XLogP3-AA of 3.6, indicating moderate lipophilicity [1]. This compound is primarily a research chemical, and no regulatory approvals or clinical trial entries were found in primary authoritative databases. It serves as a scaffold in medicinal chemistry exploration, and its procurement is relevant for laboratories conducting structure-activity relationship (SAR) studies or screening campaigns.

Why In-Class Analogs Cannot Simply Replace N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide in Research Protocols


Within the thieno[3,4-c]pyrazole class, the specific substitution pattern on the N2-phenyl ring is the primary driver of differential biological activity, solubility, and target engagement. The 3,4-dimethylphenyl group on this compound confers a unique combination of steric bulk, electronic distribution, and lipophilicity (XLogP3-AA 3.6) [1] that cannot be replicated by unsubstituted phenyl, mono-methyl, or regioisomeric dimethyl analogs. For example, the closely related 2,3-dimethylphenyl isomer, the m-tolyl (3-methylphenyl) analog, and the p-tolyl (4-methylphenyl) analog each present a distinct spatial orientation of methyl groups around the core scaffold, which can alter key interactions at hydrophobic binding pockets. Substituting one analog for another without experimental validation risks losing target binding affinity, altering selectivity profiles, or introducing uncharacterized off-target effects, thereby invalidating comparative SAR data and rendering research results non-reproducible across laboratories.

Quantitative Differentiation Evidence for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CAS 681268-93-9)


Lipophilicity (XLogP3-AA) Profile vs. N2-Phenyl Regioisomers and Parent Scaffolds

The computed partition coefficient (XLogP3-AA) for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is 3.6 [1]. This value differentiates it from analogs with fewer or differently positioned methyl groups. While direct experimental logP data for this exact compound and its comparators are absent from primary literature, the computed value serves for preliminary in silico differentiation. A lower logP may correlate with better aqueous solubility but reduced membrane permeability, while a higher value suggests the opposite.

Lipophilicity Drug-likeness SAR analysis Permeability prediction

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile for Purity and Assay Consistency

The target compound has an exact mass of 329.15618 Da, contains 1 hydrogen bond donor (HBD), and 3 hydrogen bond acceptors (HBA) [1]. These computed properties serve as foundational quality control parameters. For comparison, the 2,3-dimethylphenyl regioisomer shares the same exact mass but may exhibit different crystal packing or solubility due to the altered dipole moment. The pivalamide moiety contributes a sterically bulky tert-butyl group, which can enhance metabolic stability compared to smaller amides or esters, though direct comparative metabolic stability data for this compound class is not identified in primary literature.

Compound purity Assay reproducibility Molecular descriptors Quality control

Structural Differentiation via InChIKey: A Unique Identifier for Procurement Integrity

The unique InChIKey for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is ZLYGQOCQYFRALP-UHFFFAOYSA-N [1]. This string provides a resolvable link to the compound's exact connectivity and stereochemistry. In contrast, the closely related analog N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide possesses a different InChIKey (not specified in sources but chemically distinct).

Chemical identity Procurement integrity InChIKey Structural verification

Optimal Application Scenarios for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CAS 681268-93-9)


Kinase Inhibitor SAR Studies Focused on the N2-Phenyl Pocket

This compound is ideally suited for medicinal chemistry teams exploring structure-activity relationships around a thieno[3,4-c]pyrazole kinase inhibitor scaffold. Its 3,4-dimethylphenyl substituent fills a specific lipophilic sub-pocket (XLogP3-AA 3.6) [1] that is distinct from the smaller m-tolyl or the regioisomeric 2,3-dimethyl analog. Researchers can systematically compare the biochemical IC50 values generated from this compound against its analogs to map the steric and electronic requirements of the target enzyme's hydrophobic region.

Metabolic Stability Basal Assessment in Hepatocyte Assays

The compound's pivalamide moiety introduces a bulky tert-butyl amide group designed to resist amide hydrolysis. While direct metabolic stability data is not publicly available, this structural feature is a well-known strategy for improving half-life. Laboratories can use this compound as a reference standard in microsomal or hepatocyte stability assays, comparing its intrinsic clearance to close analogs lacking the pivalamide (e.g., acetamide derivatives) or with different N2 substituents to deconvolute the contribution of metabolic soft spots.

Lipophilicity-Driven Pharmacokinetic Profiling

With a computed XLogP3-AA of 3.6 [1], this compound serves as a mid-range lipophilicity probe within the thieno[3,4-c]pyrazole series. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside its more polar (e.g., 4-methoxyphenyl) and more lipophilic analogs to generate a correlation between logP and permeability. This data helps refine the property forecast models crucial for compound advancement decisions.

Negative Control Design in Target Engagement Studies

If a specific target (e.g., a kinase or GPCR) is identified for which the compound is inactive but a close analog (such as the 4-fluorophenyl derivative) shows activity, this compound becomes a valuable negative control. Its identical core scaffold and substituent type but differential activity (due to 3,4-dimethyl vs. 4-fluoro substitution) allows researchers to confirm that phenotypic effects are target-specific and not due to general scaffold-related toxicity or non-specific binding.

Quote Request

Request a Quote for N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.